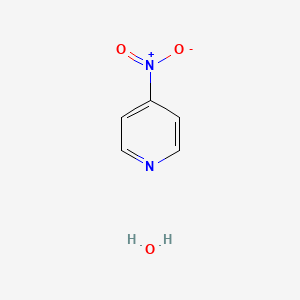
4-Nitropyridine hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitropyridine hydrate is a chemical compound with the molecular formula C5H4N2O2·H2O. It is a derivative of pyridine, where a nitro group is attached to the fourth position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitropyridine hydrate can be synthesized through the nitration of pyridine N-oxide. The process involves two main steps:
Nitration: Pyridine N-oxide is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine N-oxide.
Reduction: The 4-nitropyridine N-oxide is then reduced using phosphorus trichloride to produce 4-nitropyridine.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow methodologies. This approach minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer scale-up and higher selectivity .
化学反应分析
Types of Reactions: 4-Nitropyridine hydrate undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon and hydrazine hydrate are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as ammonia and amines are used for substitution reactions.
Major Products Formed:
Reduction: The major product is 4-aminopyridine.
Substitution: Various substituted pyridines, depending on the nucleophile used.
科学研究应用
4-Nitropyridine hydrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of materials with specific properties, such as dyes and agrochemicals.
作用机制
The mechanism of action of 4-nitropyridine hydrate involves its ability to undergo various chemical transformations. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the pyridine ring. This makes it a versatile intermediate in organic synthesis .
相似化合物的比较
3-Nitropyridine: Similar to 4-nitropyridine but with the nitro group at the third position.
4-Aminopyridine: The reduced form of 4-nitropyridine.
Uniqueness: 4-Nitropyridine hydrate is unique due to its specific position of the nitro group, which influences its reactivity and applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in various chemical processes .
生物活性
4-Nitropyridine hydrate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these bacteria are crucial for understanding its potency.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 16 |
The antimicrobial efficacy of this compound can be attributed to several mechanisms:
- Quorum Sensing Inhibition : It has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, likely through binding to the LasR receptor, which is critical for bacterial communication and biofilm formation .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death .
- Disruption of Membrane Integrity : It has been suggested that the compound disrupts bacterial membranes, compromising their structural integrity .
Case Studies
- Antibacterial Efficacy Against MRSA : A study conducted by Marek et al. demonstrated that derivatives of this compound showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The study indicated that modifications to the alkyl chain length enhanced antibacterial properties .
- Fungal Inhibition : Research by Brycki et al. found that this compound exhibited antifungal activity against strains such as Candida albicans. The study suggested that the compound's effectiveness varied with different fungal species, indicating a need for further exploration into its antifungal mechanisms .
属性
IUPAC Name |
4-nitropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHVFAYUIVZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














